molecular formula C6H7N5 B015328 3-Methyl Adenine-d3 CAS No. 110953-39-4

3-Methyl Adenine-d3

Cat. No.: B015328
CAS No.: 110953-39-4
M. Wt: 152.17 g/mol
InChI Key: FSASIHFSFGAIJM-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl Adenine-d3, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 152.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sensitive Detection of DNA Methyltransferase Activity

DNA methylation, including the modification of adenine, plays a crucial role in various biological processes. Bacterial DNA adenine methyltransferases are essential for bacterial virulence and viability, making them a target for antibiotic development. A study by Xing et al. (2014) developed an exonuclease-aided target recycling strategy to assay the activity of DNA adenine methyltransferase (DAM), which converts adenine into N(6)-methyladenine (m(6)A). This method showed potential for screening inhibitor drugs for DAM in disease treatment (Xing et al., 2014).

Bypassing DNA Damage by Y-family Polymerases

3meA, formed by SN2 methylating agents, is a major cytotoxic lesion in DNA. Plosky et al. (2008) demonstrated that human polymerases η, ι, and κ, as well as Saccharomyces cerevisiae polη, can bypass the lesion caused by 3meA. This study highlighted the role of these polymerases in the survival of cells exposed to methyl methanesulfonate (MMS) and in the absence of specific repair pathways (Plosky et al., 2008).

Role in Promoting Replication Through DNA Damage

Johnson et al. (2007) found that replication through 3meA in yeast cells can be mediated by the action of translesion synthesis (TLS) pathways and an Mms2-Ubc13-Rad5-dependent pathway. This study provided insights into how eukaryotic cells mediate replication through 3meA, indicating a high degree of evolutionary conservation of TLS mechanisms in yeast and human cells (Johnson et al., 2007).

Fluorescence Assay for Methyltransferase Activity

Tang et al. (2015) developed a simple, rapid, and highly sensitive fluorescence method for the detection of DAM activity. This method, based on exonuclease-aided signal amplification, allows for the detection of extremely low amounts of DAM and can be applied in biomedical research and clinical diagnosis (Tang et al., 2015).

Methylation of Unmethylated DNA by Mammalian DNA Methyltransferase

Yokochi and Robertson (2002) reported that Dnmt3a, a mammalian DNA methyltransferase, prefers unmethylated DNA substrates, indicating its role as a de novo methyltransferase. This study provided insights into how new methylation patterns are established and maintained in mammalian cells (Yokochi & Robertson, 2002).

Safety and Hazards

When handling 3-Methyl Adenine-d3, personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Biochemical Analysis

Biochemical Properties

3-Methyl Adenine-d3, like its non-deuterated counterpart, interacts with various enzymes and proteins. It is known to inhibit PI3K, a key enzyme involved in many cellular processes, including the activation of mTOR, a key regulator of autophagy . This interaction with PI3K is central to the role of this compound in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to enhance LPS-induced NF-κB activation and production of TNF-α, inducible NO synthase (iNOS), cyclooxygenase-2, IL-1β, and IL-12 . In contrast, this compound suppresses LPS-induced IFN-β production and STAT signaling . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PI3K. It inhibits autophagy by blocking autophagosome formation via the inhibition of the class III PI3K complex . Interestingly, this compound appears to play a dual role in autophagy. Prolonged treatment with this compound promotes autophagy under nutrient-rich conditions, whereas this compound inhibits starvation-induced autophagy . These results are attributed to differential effects on class I versus class III PI3K .

Temporal Effects in Laboratory Settings

Prolonged treatment with this compound promotes autophagy under nutrient-rich conditions, whereas this compound inhibits starvation-induced autophagy . These results are attributed to differential effects on class I versus class III PI3K . It blocks class I PI3K persistently, whereas its suppressive effect on class III PI3K is transient .

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . It inhibits the activity of PI3K, thereby influencing the downstream Akt signaling pathway . This could also include any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

3-(trideuteriomethyl)-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYVFQJHWLTFB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558973
Record name 3-(~2~H_3_)Methyl-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110953-39-4
Record name 3-(~2~H_3_)Methyl-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl Adenine-d3
Reactant of Route 2
3-Methyl Adenine-d3
Reactant of Route 3
Reactant of Route 3
3-Methyl Adenine-d3
Reactant of Route 4
3-Methyl Adenine-d3
Reactant of Route 5
3-Methyl Adenine-d3
Reactant of Route 6
3-Methyl Adenine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.